(3-Chloropropyl)ethyl(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
3-chloro-N-ethyl-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(2)6-4-5-7;/h3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZPTIQBHVXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-32-2 | |
| Record name | 1-Propanamine, 3-chloro-N-ethyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride typically involves the reaction of 3-chloropropylamine with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloropropyl)ethyl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amine oxides or reduction to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation and Reduction Reactions: Products include amine oxides and primary amines.
Scientific Research Applications
Drug Formulation
One of the primary applications of (3-Chloropropyl)ethyl(methyl)amine hydrochloride is in drug formulation. It has been investigated for its potential to modulate biological pathways, making it a candidate for various therapeutic applications.
Key Findings:
- Mechanism of Action: Although specific mechanisms remain under investigation, the compound's ability to interact with biological systems suggests potential roles in drug delivery systems.
- Case Study: In a study examining its effects on cellular uptake, this compound demonstrated enhanced permeability compared to traditional amines, indicating its potential use in formulating more effective drug carriers.
Polymer Chemistry Applications
-
Study on Polyacrylamide Synthesis:
- Researchers employed this compound as a macroinitiator for the synthesis of polyacrylamides. The resulting polymers exhibited tailored mechanical properties suitable for biomedical applications.
-
Halogen-functionalized Polymers:
- The compound has been successfully used to synthesize halogen-functionalized aliphatic polyketones. These materials are significant in creating polymers with enhanced thermal stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)ethyl(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- Appearance : Typically a white to off-white crystalline solid.
- Solubility: Soluble in polar solvents like methanol, DMSO, and chloroform .
- Reactivity : The chlorine atom at the terminal position enables nucleophilic substitution reactions, making it valuable in constructing heterocycles or functionalized amines .
Synthesis :
The compound is synthesized via alkylation of ethylmethylamine with 1-bromo-3-chloropropane or analogous reagents under basic conditions, followed by hydrochloride salt formation .
Comparison with Structurally Similar Compounds
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₂ClN·HCl
- Molecular Weight : 158.07 g/mol
- Structure : Differs by having two methyl groups instead of ethyl and methyl substituents.
- Applications : Used in peptide coupling (e.g., as a precursor to carbodiimide reagents) and as a building block for surfactants .
- Key Difference : The dimethyl substitution reduces steric hindrance compared to ethylmethyl groups, enhancing reactivity in SN2 reactions .
1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride
- Molecular Formula : C₈H₁₇ClN₂·2HCl
- Molecular Weight : 253.06 g/mol
- Structure : Incorporates a piperazine ring with a 3-chloropropyl chain and a methyl group.
- Applications : Intermediate in antipsychotic drugs (e.g., trazodone hydrochloride synthesis) .
- Key Difference : The piperazine ring introduces basicity and hydrogen-bonding capacity, influencing solubility and pharmacokinetics .
N-(3-Chloropropyl)-N,N-dibutylamine Hydrochloride
- Molecular Formula : C₁₁H₂₃ClN·HCl
- Molecular Weight : 242.67 g/mol
- Structure : Features bulkier dibutyl groups instead of ethyl/methyl.
- Applications : Used in corrosion inhibitors and surfactant formulations .
- Key Difference : Increased hydrophobicity due to longer alkyl chains reduces water solubility but enhances lipid membrane permeability .
Bis(2-chloroethyl)amine Hydrochloride
- Molecular Formula : C₄H₉Cl₂N·HCl
- Molecular Weight : 186.50 g/mol
- Structure : Two 2-chloroethyl groups attached to a central amine.
- Applications: Genotoxic impurity monitored in pharmaceuticals (e.g., trazodone) .
Research Findings and Comparative Analysis
Reactivity Trends
- Nucleophilic Substitution :
- (3-Chloropropyl)ethyl(methyl)amine hydrochloride reacts slower than 3-chloro-N,N-dimethylpropan-1-amine hydrochloride due to steric effects from the ethyl group .
- Piperazine derivatives (e.g., 1-(3-chloropropyl)-4-methylpiperazine) show enhanced reactivity in ring-forming reactions due to conformational flexibility .
Purification and Stability
- Compounds with longer alkyl chains (e.g., dibutyl derivatives) require chromatography with non-polar eluents (hexane/EtOAc) , whereas polar derivatives like this compound are purified using methanol-containing systems .
- Hydrochloride salts of all compounds exhibit hygroscopicity, necessitating storage at -20°C .
Biological Activity
(3-Chloropropyl)ethyl(methyl)amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C₆H₁₅Cl₂N. Its structure features a chloropropyl group attached to an ethyl and methyl amine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloropropylamine with ethyl and methyl amines. This process can be optimized through various methods, including solvent choice and reaction conditions, to improve yield and purity.
Cytotoxicity
Cytotoxicity assays have been employed to assess the safety profile of related compounds. In vitro studies demonstrate that while some derivatives exhibit cytotoxic effects, others maintain lower toxicity levels . The cytotoxicity of this compound needs further investigation to establish a comprehensive safety profile.
Neuroprotective Effects
Inhibition of glycogen synthase kinase 3 (GSK3) has been associated with neuroprotective effects in models of neurodegenerative diseases . Given that this compound may interact with similar pathways, it is hypothesized that it could play a role in protecting neuronal cells from apoptosis and other neurodegenerative processes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. Basic Research Focus
- HPLC-MS : Use reversed-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels via high-resolution mass spectrometry (HRMS) for accurate mass identification .
- NMR Spectroscopy : H and C NMR in DO or DMSO-d can confirm the presence of ethyl, methyl, and chloropropyl groups. Look for characteristic shifts: δ 1.2–1.4 ppm (ethyl CH), δ 2.8–3.2 ppm (N-CH) .
- Elemental Analysis : Verify Cl content via gravimetric titration with AgNO to ensure stoichiometric HCl salt formation .
How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?
Advanced Research Focus
Discrepancies often arise from differences in salt forms, hydration states, or analytical methods. Mitigation strategies include:
- Standardized Protocols : Adopt ICH guidelines (Q2(R1)) for method validation. For example, use dynamic light scattering (DLS) to assess hygroscopicity and its impact on solubility .
- Cross-Lab Validation : Collaborate with independent labs to reproduce results under controlled humidity (e.g., 40–60% RH) and temperature (25°C) .
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in salt stoichiometry or hydration .
What strategies are effective in stabilizing this compound during storage?
Q. Advanced Research Focus
- Packaging : Store in amber glass vials under nitrogen atmosphere to prevent oxidation and moisture uptake. Desiccants like silica gel can maintain dryness .
- Temperature : Long-term storage at –20°C in sealed containers reduces degradation rates. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Buffered Solutions : For aqueous solutions, use pH 4–5 acetate buffers to minimize hydrolysis of the chloropropyl group .
What mechanistic insights are critical for studying its reactivity in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., thiols or amines). The chloropropyl group’s leaving ability (Cl) is influenced by steric hindrance from ethyl/methyl substituents .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for SN2 pathways .
- Isotopic Labeling : O-labeled water or N-nucleophiles help trace reaction mechanisms via MS or NMR .
How can impurity profiling be integrated into quality control for pharmaceutical intermediates?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products. LC-MS/MS can characterize major impurities (e.g., dealkylated amines) .
- Threshold Limits : Set impurity limits using ICH Q3A guidelines. For example, ≤0.15% for genotoxic impurities like residual 3-chloropropylamine .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real time and adjust parameters dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
